molecular formula C13H20ClN B2847446 3-Cyclohexyl-N-methylaniline;hydrochloride CAS No. 2503203-32-3

3-Cyclohexyl-N-methylaniline;hydrochloride

Cat. No. B2847446
CAS RN: 2503203-32-3
M. Wt: 225.76
InChI Key: IEROSEFGCMAHHF-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-methylaniline;hydrochloride is a chemical compound with the molecular formula C13H20ClN . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of anilines like this compound can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction .


Molecular Structure Analysis

The molecular weight of this compound is 225.76 . The InChI code is 1S/C13H19N.ClH/c1-14-13-9-5-8-12 (10-13)11-6-3-2-4-7-11;/h5,8-11,14H,2-4,6-7H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Oxidative Dearomatization in Synthetic Chemistry

"3-Cyclohexyl-N-methylaniline hydrochloride" finds its application in the oxidative dearomatization processes. For instance, studies have shown that treatment of certain phenols and anilines with specific reagents leads to regioselective dearomatization, producing novel organic compounds. This process is pivotal for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Quideau et al., 2005).

Catalysis and Organic Transformations

The compound is involved in catalysis and organic transformations, where its structure is manipulated to yield new classes of cyclic compounds. For example, research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrates the versatility of cyclohexyl-based compounds in generating novel heterocyclic structures with potential biological activities (Sañudo et al., 2006).

Nanomedicine and Imaging

In the realm of nanomedicine and imaging, derivatives of "3-Cyclohexyl-N-methylaniline hydrochloride" are used to develop multifunctional carbon dots. These carbon dots exhibit exceptional properties such as strong absorption, near-IR emission, and high photothermal conversion efficiency, making them ideal candidates for near-infrared fluorescence imaging and photothermal cancer therapy (Zheng et al., 2016).

Environmental Science and Corrosion Inhibition

The compound also finds applications in environmental science, particularly in studies related to corrosion inhibition. For instance, derivatives of cyclohexyl compounds have been investigated for their potential as corrosion inhibitors for steel in acidic solutions. Such research is crucial for developing safer and more efficient methods to prevent material degradation in industrial settings (Ostapenko et al., 2014).

Material Science and Flavoring

Additionally, "3-Cyclohexyl-N-methylaniline hydrochloride" and its derivatives are explored for their applications in material science and even flavoring. The synthesis of specific cyclohexyl-containing compounds has been shown to yield materials that can be used as additives in tobacco, demonstrating the compound's versatility beyond traditional scientific applications (Yu, 2010).

Safety and Hazards

The safety information for 3-Cyclohexyl-N-methylaniline;hydrochloride indicates that it is a combustible liquid and may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-cyclohexyl-N-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11;/h5,8-11,14H,2-4,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEROSEFGCMAHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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